Product packaging for Gentamicin X2 sulfate(Cat. No.:CAS No. 57793-88-1)

Gentamicin X2 sulfate

Cat. No.: B607627
CAS No.: 57793-88-1
M. Wt: 580.6
InChI Key: WRDONMCALIGOQR-NJWRRGAYSA-N
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Description

Gentamicin X2 sulfate is a minor component isolated from the gentamicin complex, distinguished as a highly potent and active agent for inducing readthrough of premature termination codons . This activity is particularly valuable for research into genetic disorders caused by nonsense mutations, which introduce a premature stop codon in the mRNA and are responsible for approximately 11% of all inherited diseases . The mechanism of action, shared with other aminoglycosides, involves binding to the 30S ribosomal subunit. This binding induces misreading of the mRNA and allows the ribosomal complex to bypass premature stop codons (UGA, UAG, UAA), thereby facilitating the production of full-length, functional proteins . In comparative studies, Gentamicin X2 has demonstrated superior readthrough potency and a higher maximum fold induction of full-length protein compared to the major components of the gentamicin complex (C1, C1a, C2, C2a) . Furthermore, investigations into its safety profile indicate that Gentamicin X2 exhibits a improved safety/readthrough ratio in vitro and reduced nephrotoxicity in vivo compared to other aminoglycosides like G418 and the gentamicin complex itself . These properties make this compound a critical and promising tool for pioneering preclinical research aimed at developing therapeutic strategies for a wide range of nonsense mutation-mediated diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H40N4O14S B607627 Gentamicin X2 sulfate CAS No. 57793-88-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4)/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDONMCALIGOQR-NJWRRGAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40N4O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Derivatization of Gentamicin X2 Sulfate

Chemoenzymatic and De Novo Synthetic Pathways for Aminoglycosides

The complex structures of aminoglycosides, characterized by multiple stereocenters and functional groups, present significant challenges to traditional chemical synthesis. Consequently, chemoenzymatic and de novo synthetic pathways have emerged as powerful alternatives for the production and diversification of these antibiotics.

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical methods. This approach allows for regioselective modifications of the aminoglycoside scaffold that are often difficult to achieve through purely chemical means. For instance, a two-step chemoenzymatic route has been developed for the regioselective modification of the C-6' position of aminoglycosides. This method utilizes a transaminase enzyme to create an aldehyde at the C-6' position, which can then be chemically modified through reactions like reductive amination. While this specific example highlights the modification of gentamicin (B1671437) C1a, the principle can be extended to other aminoglycosides like Gentamicin X2. biorxiv.org

De novo synthesis, or biosynthesis, provides a blueprint for the total synthesis of aminoglycosides from simple precursors. The biosynthetic pathway of Gentamicin X2 has been elucidated, revealing a series of enzymatic steps starting from the pseudotrisaccharide Gentamicin A2. nih.gov Key enzymes involved in this transformation include:

EnzymeFunction
GenD2 An oxidoreductase that converts the secondary alcohol at C-3'' of Gentamicin A2. nih.gov
GenS2 A transaminase that converts the intermediate from the GenD2 reaction into an amine. nih.gov
GenN An S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase that specifically methylates the newly formed amine to produce gentamicin A. nih.gov
GenD1 A radical SAM-dependent and cobalamin-dependent enzyme that catalyzes C-methylation at the C-4'' position to yield Gentamicin X2. nih.gov

Understanding this de novo pathway not only provides a method for the potential fermentative production of Gentamicin X2 but also offers a toolbox of enzymes that can be used in chemoenzymatic and synthetic biology approaches to generate novel aminoglycoside structures. biorxiv.orgnih.gov

Targeted Chemical Synthesis of Gentamicin X2 Sulfate (B86663)

The total chemical synthesis of Gentamicin X2 sulfate is a formidable challenge that has been successfully addressed through strategic planning and the use of advanced synthetic methodologies.

Stereoselective Glycosylation Techniques for Aminoglycoside Assembly

A critical step in the synthesis of Gentamicin X2 is the stereoselective formation of the glycosidic bond between the garosamine (B1245194) donor and the garamine (B8066852) acceptor. Several methods have been employed to achieve the desired α-glycoside linkage. The Lemieux–Nagabhushan reaction and the Koenigs–Knorr reaction are two prominent examples of such techniques that have been successfully applied to the synthesis of Gentamicin X2. biorxiv.org The choice of solvent can also play a crucial role in directing the stereochemical outcome of the glycosylation, with N,N-dimethylformamide (DMF) being noted for its ability to selectively favor the formation of axial glycosides. pnas.org

Precursor Identification and Elaboration in Synthetic Routes

The targeted synthesis of Gentamicin X2 relies on the availability of key precursors that can be elaborated into the final molecule. Two important precursors that have been utilized are garamine and sisomicin (B1680986) .

Garamine , a pseudodisaccharide core of the gentamicin family, can be suitably protected and then glycosylated to introduce the third sugar moiety, leading to the formation of Gentamicin X2. biorxiv.org

Rational Design and Synthesis of Novel this compound Analogs

The development of novel Gentamicin X2 analogs is driven by the need to overcome antibiotic resistance and to modulate biological activity.

Structure-Guided Derivatization for Modulating Biological Activity

A primary mechanism of bacterial resistance to aminoglycosides is enzymatic modification, such as phosphorylation. To circumvent this, analogs of Gentamicin X2 have been rationally designed and synthesized with modifications at the 3'-position, a common site of inactivation by phosphotransferases. Examples of such analogs include 3'-deoxygentamicin X2 and 3'-O-methylgentamicin X2. wikipedia.org The synthesis of these derivatives often employs the same stereoselective glycosylation reactions, like the Lemieux-Nagabhushan reaction, used in the synthesis of the parent compound, but with appropriately modified sugar donors. wikipedia.org

Exploration of Semi-Synthetic Approaches and Chemical Modification Methodologies

Semi-synthetic approaches, starting from naturally occurring aminoglycosides, provide a practical avenue for the generation of novel analogs. As mentioned, sisomicin has proven to be a versatile starting material for the synthesis of not only Gentamicin X2 but also other minor gentamicin components like Gentamicin B1. acs.org The development of efficient and scalable syntheses for these minor components is crucial for further structure-activity relationship (SAR) studies and for exploring their therapeutic potential. pnas.orgacs.org The synthesis of a range of Gentamicin X2 analogs, including those modified at the 3'-position and others with different sugar moieties, has been reported, demonstrating the feasibility of creating a diverse library of compounds for biological evaluation. biorxiv.orgwikipedia.org

Biotechnological and Fermentative Approaches to this compound Production

The industrial production of gentamicin relies on the fermentation of the actinomycete Micromonospora purpurea or its close relative, Micromonospora echinospora. google.comwikipedia.org The fermentation process yields a complex mixture of structurally related aminoglycosides, including the major components (C1, C1a, and C2) and several minor components, one of which is Gentamicin X2. mdpi.com Gentamicin X2 is a crucial biosynthetic intermediate, serving as the branch point for the synthesis of other major gentamicin components. mdpi.comfrontiersin.org Consequently, enhancing its production through biotechnological and fermentative strategies is a key area of research. These strategies primarily focus on two areas: the genetic engineering of the producing strains to favor the accumulation of specific intermediates and the optimization of fermentation process parameters to maximize yield and purity.

Metabolic engineering of Micromonospora species offers a targeted approach to increase the production of specific minor components like Gentamicin X2. This is achieved by modifying the organism's genetic makeup to redirect metabolic flux towards the desired compound. A primary strategy for accumulating Gentamicin X2 is the inactivation of key enzymatic steps that consume it in the biosynthetic pathway.

The biosynthesis of the gentamicin C complex diverges at Gentamicin X2. mdpi.comrsc.org One branch of the pathway is initiated by the C6'-methylation of Gentamicin X2, a reaction catalyzed by the S-adenosylmethionine (SAM)-dependent methyltransferase GenK. google.com This methylation converts Gentamicin X2 into the intermediate G418, which is then further processed to produce gentamicins C1, C2, and C2a. mdpi.comrsc.org The other branch proceeds directly from Gentamicin X2 without this methylation step, leading to the formation of gentamicins C1a and C2b. mdpi.comrsc.org

By inactivating the genK gene (also known as gacD), the metabolic pathway is blocked at the Gentamicin X2 node, preventing its conversion to G418. zenodo.org This disruption forces the metabolic flux to accumulate Gentamicin X2 and other intermediates of the non-methylated branch. frontiersin.orgmdpi.com This technique has been successfully employed to create engineered strains of M. purpurea and M. echinospora that overproduce specific components derived from the non-G418 pathway. mdpi.comzenodo.org While the primary goal of many of these studies is the overproduction of Gentamicin C1a, the accumulation of its precursor, Gentamicin X2, is an inherent and observable consequence of this genetic manipulation. frontiersin.orgmdpi.com

Table 1: Genetic Engineering Strategies for Altering Gentamicin Component Biosynthesis
Producing StrainGenetic ModificationBiochemical EffectImpact on Product ProfileReference
Micromonospora purpureaInactivation of genKgenK)Blocks the C6'-methylation of Gentamicin X2 to G418.Prevents the synthesis of Gentamicin C1, C2, and C2a. Leads to the accumulation of Gentamicin X2 and subsequent products of the non-methylated pathway like Gentamicin C1a and C2b. mdpi.comzenodo.org
Micromonospora echinosporaInactivation of genKPrevents the conversion of Gentamicin X2 to G418.Shifts production towards components derived from Gentamicin X2, such as Gentamicin C1a. mdpi.com
Micromonospora purpureaInactivation of genLgenL)Blocks the terminal 6'-N-methylation of Gentamicin C1a to C2b and C2 to C1.Results in the accumulation of Gentamicin C1a and C2, while eliminating C1 and C2b production. rsc.orgmsk.or.kr
Micromonospora purpureaDouble knockout of genK and genLgenKΔgenL)Blocks both the initial C6'-methylation of Gentamicin X2 and the terminal 6'-N-methylation.Directs the entire metabolic flux towards the exclusive production of Gentamicin C1a, with Gentamicin X2 as the direct precursor. mdpi.comrsc.org

Optimizing the fermentation conditions is a critical aspect of maximizing the yield and purity of this compound. This involves the careful control of nutritional and physical parameters of the culture environment to support robust microbial growth and efficient antibiotic synthesis.

Nutritional Factors: The composition of the fermentation medium significantly influences the production of gentamicin.

Carbon Sources: Starches, such as potato starch, have been identified as excellent carbon sources for cell growth and gentamicin production. msk.or.kr While glucose can also support production, starch is often preferred for industrial applications due to its lower cost and sustained release of glucose upon hydrolysis by the microorganism. msk.or.kr

Nitrogen Sources: Organic nitrogen sources are generally superior to inorganic ones for gentamicin fermentation. researchgate.net Soybean meal and fodder yeast have been shown to be effective nitrogen sources that support both microbial growth and antibiotic production. msk.or.krresearchgate.net

Physical Parameters: The physical environment of the fermentation must be tightly controlled to ensure optimal productivity.

pH: The optimal pH for Micromonospora cell growth is around 7.2, while the optimal pH for gentamicin production is slightly lower, at approximately 6.8 to 7.0. msk.or.krresearchgate.net Maintaining the pH within this range is crucial for maximizing the yield.

Temperature: The ideal temperature for gentamicin production is generally maintained between 30°C and 35°C. zenodo.org One study using response surface methodology determined an optimal temperature of 31.7°C for maximizing gentamicin yield. zenodo.org

Aeration and Agitation: Oxygen is a critical factor for gentamicin yield. msk.or.kr Adequate aeration and agitation are necessary to maintain a sufficient dissolved oxygen concentration (above 30%) in the fermentation broth, which is essential for the aerobic metabolism of Micromonospora and the synthesis of the antibiotic. mdpi.com

Table 2: Optimized Bioprocess Parameters for Gentamicin Production
ParameterOptimal Condition/ValueEffect on ProductionReference
Carbon SourcePotato Starch, GlucosePotato starch supports good cell growth and production; glucose is also effective. msk.or.krresearchgate.net
Nitrogen SourceSoybean Meal, Fodder YeastOrganic nitrogen sources are preferred for both growth and antibiotic synthesis. msk.or.krresearchgate.net
pH6.8 - 7.2Optimal for balancing cell growth (pH ~7.2) and gentamicin production (pH ~6.8). msk.or.krresearchgate.net
Temperature30°C - 35°C (Optimum ~31.7°C)Significantly impacts the rate of both cell growth and antibiotic synthesis. zenodo.org
Cobalt (CoCl₂)~0.006 g/LStimulates gentamicin production. msk.or.kr
Calcium Chloride (CaCl₂)0.1% (w/v)Increases overall titer and the proportion of non-GenK pathway components by downregulating GenK protein. mdpi.com
Sodium Citrate0.3% (w/v)In combination with CaCl₂, increases overall gentamicin titer by 11.5%. mdpi.com
Dissolved Oxygen>30%Essential for aerobic respiration and antibiotic biosynthesis. mdpi.com

Following fermentation, the purification of Gentamicin X2 from the complex broth is typically achieved through chromatographic methods. The process often involves acidifying the fermentation broth to release the gentamicin components bound to the mycelia. nih.gov The resulting filtrate is then passed through a series of ion-exchange resin columns, which separate the various gentamicin components based on their charge, allowing for the isolation and purification of this compound. seplite.com

Molecular and Cellular Mechanisms of Action of Gentamicin X2 Sulfate

Detailed Ribosomal Target Interaction and Conformational Dynamics

Gentamicin (B1671437) X2 sulfate (B86663), like other aminoglycoside antibiotics, exerts its primary effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. tocris.com The interaction is predominantly with the small ribosomal subunit (30S), where it binds to a specific site on the 16S ribosomal RNA (rRNA). toku-e.comwikipedia.org This binding event is the initiating step that leads to a cascade of downstream effects, disrupting the fidelity and processivity of translation.

The interaction of gentamicin congeners with prokaryotic ribosomes is complex and can involve multiple binding sites with varying affinities. researchgate.net Studies on gentamicin components reveal that they can interact with 70S ribosomes in a cooperative manner. researchgate.net While specific kinetic (association/dissociation rates) and thermodynamic data for Gentamicin X2 sulfate are not extensively detailed in isolation, its activity relative to other gentamicin components provides significant insight.

Research comparing a full set of synthetic gentamicin congeners has shown that Gentamicin X2 is a notably poor inhibitor of protein synthesis in bacterial ribosomes compared to its counterparts. acs.orgnih.gov This suggests a lower affinity or different binding kinetics for the bacterial ribosomal A site compared to other components of the gentamicin complex. For instance, in a cell-free translation assay using bacterial ribosomes, Gentamicin X2 displayed significantly higher IC₅₀ values (the concentration required to inhibit 50% of the activity) than other gentamicins, indicating weaker inhibitory activity. acs.orgnih.gov The comparatively weak inhibition of bacterial ribosomes by Gentamicin X2 is attributed to the lack of a basic nitrogen at the 6'-position, which is crucial for high-affinity binding and potent inhibition in the bacterial ribosome decoding A site. acs.orgnih.gov

Table 1: Comparative Inhibition of Bacterial Protein Synthesis by Gentamicin Congeners
CompoundIC₅₀ (µM) for Bacterial Ribosome Inhibition
Gentamicin C11.8 ± 0.2
Gentamicin C1a0.5 ± 0.1
Gentamicin C20.4 ± 0.1
Gentamicin C2a0.4 ± 0.1
Gentamicin B10.5 ± 0.1
Gentamicin X27.8 ± 0.9
Data derived from studies on cell-free translation assays. acs.org

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have been pivotal in visualizing the interaction between aminoglycosides and the ribosome. researchgate.netnih.gov Although a specific structure of this compound complexed with a prokaryotic ribosome is not prominently available, the binding mode is inferred from structures of closely related gentamicin components, such as Gentamicin C1a. embopress.org

These studies reveal that gentamicin binds to the decoding A site of the 16S rRNA within the 30S subunit. nih.govembopress.org The drug inserts into the major groove of helix 44 (h44) of the 16S rRNA. embopress.orgdrugbank.com This interaction is stabilized by a network of hydrogen bonds between the amino and hydroxyl groups of the antibiotic and the phosphate-sugar backbone and bases of the rRNA. acs.org A key consequence of this binding is the displacement of two highly conserved adenine (B156593) residues, A1492 and A1493, from their stacked conformation within h44. wikipedia.orgdrugbank.com This "flipped-out" conformation mimics the state of the ribosome when a correct codon-anticodon pair is formed, effectively locking the decoding center into an "on" state and compromising its proofreading ability. wikipedia.orgdrugbank.com

While its interaction with prokaryotic ribosomes is weak, Gentamicin X2's potent activity in eukaryotic systems is linked to specific structural features. acs.orgplos.org The 6'-hydroxyl group on ring I of Gentamicin X2 is thought to be a critical determinant for binding to the eukaryotic ribosomal decoding center and promoting the readthrough of premature termination codons. plos.orgrcsb.org

Elucidation of Translation Inhibition and Fidelity Perturbation Pathways

The binding of this compound to the ribosome directly interferes with the core functions of the translational apparatus, leading to errors in protein synthesis and the inhibition of bacterial growth.

The primary mechanism by which aminoglycosides perturb translational fidelity is by disrupting the decoding process. wikipedia.org By binding to the A site and stabilizing the flipped-out conformation of residues A1492 and A1493, this compound lowers the ribosome's accuracy in selecting the correct aminoacyl-tRNA that matches the mRNA codon. wikipedia.orgdrugbank.com This leads to the misincorporation of incorrect amino acids into the growing polypeptide chain. patsnap.com

This effect is particularly significant in the context of its therapeutic action in genetic diseases caused by nonsense mutations. plos.org Gentamicin X2 promotes the selection of a near-cognate tRNA at the site of a premature termination codon (PTC), effectively overriding the "stop" signal and allowing the ribosome to continue translation. plos.orgnih.gov The ability to induce such readthrough is a key characteristic that distinguishes Gentamicin X2's activity, especially in eukaryotic cells. plos.orgnih.gov

The presence of a nonsense mutation in a gene introduces a PTC into the corresponding mRNA, which signals for the termination of translation and results in the production of a truncated, non-functional protein. plos.orgnih.gov this compound is a potent inducer of translational readthrough at these PTCs. nih.govmedkoo.com By causing the ribosome to misread the stop codon (UAA, UAG, or UGA) and insert an amino acid, it facilitates the synthesis of a full-length, potentially functional protein. researchgate.netjci.org

Studies have demonstrated that Gentamicin X2, a minor component of the commercial gentamicin mixture, is the most potent and active readthrough molecule within the complex. plos.orgnih.gov Its potency in cell-based assays is significantly higher than that of the major gentamicin components and is comparable to, though slightly less than, the potent aminoglycoside G418. plos.org

Table 2: Comparative Readthrough Potency of Aminoglycosides
CompoundRelative Readthrough Potency (EC₂ₓ)Maximum Fold Induction of Readthrough
Gentamicin Complex418 ± 310 µM~10-fold
Gentamicin X2Slightly less potent than G418~40-fold
G4189 ± 5 µM44 ± 19-fold
Data are derived from cell-based reporter assays measuring the suppression of a p53 nonsense allele. plos.org

Molecular Mechanisms of Cellular Permeation in Microbial Systems

For this compound to reach its intracellular ribosomal target in bacteria, it must first cross the bacterial cell envelope. This process is a critical bottleneck, as the compound is polar and hydrophilic, limiting its passive diffusion across lipid membranes. mdpi.com The uptake of aminoglycosides into Gram-negative bacteria is generally understood to occur via a multi-step, energy-dependent process. drugbank.com

Initial Ionic Binding: The polycationic aminoglycoside molecule first interacts electrostatically with negatively charged components on the bacterial outer membrane, such as lipopolysaccharides (LPS). drugbank.comscientificlabs.co.uk This interaction displaces divalent cations like Mg²⁺ and Ca²⁺ that normally stabilize the LPS layer, leading to transient disruptions and increased permeability of the outer membrane. scientificlabs.co.uk

Energy-Dependent Phase I (EDP-I): Following transit across the outer membrane, the antibiotic enters the periplasmic space. Its transport across the inner cytoplasmic membrane is an active process that depends on the cell's metabolic state, specifically the proton-motive force. drugbank.comresearchgate.net This initial transport is slow and allows only a small amount of the drug to enter the cytoplasm.

Energy-Dependent Phase II (EDP-II): Once inside the cell, the initial molecules of this compound bind to ribosomes and induce the synthesis of mistranslated, aberrant proteins. drugbank.compatsnap.com Some of these faulty proteins may be inserted into the cell membrane, further compromising its integrity. This damage enhances the uptake of the antibiotic in a rapid and concentration-dependent manner, leading to an accumulation of the drug inside the cell and eventual cell death. drugbank.com

Investigations into Active Transport Mechanisms and Porin Channel Interactions

The uptake of aminoglycosides like gentamicin into Gram-negative bacteria is a complex, multi-step process that begins with passage across the outer membrane. While specific research isolating this compound for transport analysis is limited, studies on the gentamicin complex provide significant insights into the likely mechanisms. Initial transport involves an ionic interaction between the polycationic aminoglycoside and negatively charged components of the bacterial outer membrane, such as lipopolysaccharides. drugbank.com This interaction displaces divalent cations, which is thought to increase membrane permeability and facilitate the drug's entry into the periplasm. drugbank.com

Once in the periplasm, gentamicin must traverse the outer membrane, a process often mediated by porin channels. Detailed electrophysiology studies have quantified the transport of gentamicin through various Escherichia coli porins. biorxiv.org Research indicates that gentamicin can translocate through general porins like OmpF and OmpC, as well as the chitooligosaccharide-specific porin, ChiP. biorxiv.org The permeability through these channels is not uniform; measurements of reversal potentials show that anions (like sulfate) permeate faster than the cationic gentamicin molecules through OmpF and OmpC, whereas the difference is less pronounced for ChiP, suggesting ChiP is more permissive to gentamicin. biorxiv.org This is further supported by cell-based assays where the deletion of the ChiP gene conferred a more significant resistance phenotype compared to deletions of OmpF or OmpC. biorxiv.org

Interactive Table 1: Permeability and Transport Characteristics of Gentamicin Through E. coli Porins

Porin ChannelPermeability Ratio (Gentamicin:Sulfate)Estimated Translocation Rate (molecules/s at 10 µM)
OmpF1:25~15
OmpC1:30~8
ChiP1:3~3
Data sourced from a 2022 study on aminoglycoside uptake through E. coli porins. biorxiv.org

These findings suggest that while general porins contribute to uptake, specific porins like ChiP may play a particularly relevant role in the translocation of gentamicin across the outer membrane. biorxiv.org

Role of Membrane Potential and Energy-Dependent Uptake

Following passage through the outer membrane, the transport of gentamicin across the inner (cytoplasmic) membrane is an active process, critically dependent on cellular energy and the electrochemical potential across the membrane. elifesciences.org This process is classically described in two energy-dependent phases (EDP-I and EDP-II). drugbank.comnih.gov EDP-I is a slow, rate-limiting step that allows an initial amount of the drug to enter the cytoplasm, a process powered by the proton motive force (PMF). drugbank.comfrontiersin.org This oxygen-dependent active transport is why aminoglycosides are generally ineffective against anaerobic bacteria. drugbank.comnih.gov

The electrical potential component of the PMF, known as delta psi (Δψ), is considered crucial for initiating uptake. nih.gov Studies have shown a direct relationship between the magnitude of Δψ and the extent of gentamicin uptake and its bactericidal effect, with a threshold potential of approximately -75 to -90 mV being necessary to initiate the process in Staphylococcus aureus. nih.gov

Once inside, the binding of these initial gentamicin molecules to ribosomes leads to the production of mistranslated proteins. patsnap.com These aberrant proteins can insert into the cell membrane, further disrupting its integrity. drugbank.com This damage facilitates the second energy-dependent phase (EDP-II), characterized by a rapid and massive accumulation of the drug inside the cell, amplifying protein synthesis inhibition and leading to cell death. drugbank.comnih.gov More recent research suggests that the bactericidal action may arise directly from the dysregulation of the membrane potential itself, rather than solely from the downstream effects of uptake. elifesciences.org While these mechanisms are well-established for the gentamicin complex, specific investigations into the energy-dependent uptake of the Gentamicin X2 component have not been detailed in the available literature.

Non-Ribosomal Molecular Targets and Off-Target Biological Interactions in Model Systems

While the primary mechanism of action for all gentamicins is the inhibition of protein synthesis via binding to the 30S ribosomal subunit, research has identified interactions with other molecular components. researchgate.netuzh.ch

Interplay with Nucleic Acids and Proteins Beyond the Ribosome

Gentamicin X2, as a biosynthetic intermediate, has been studied in the context of its interaction with enzymes from its own production pathway. One such non-ribosomal protein interaction is with GenB2, a PLP-dependent isomerase from the gentamicin biosynthetic gene cluster. Structural studies have successfully determined the crystal structure of GenB2 in a complex with Gentamicin X2, providing insight into the enzyme's substrate binding and catalytic mechanism. researchgate.net This interaction is highly specific to the biosynthetic pathway and represents a clear example of a non-ribosomal protein target for this compound.

More generally, the initial step of bacterial entry for all aminoglycosides involves electrostatic binding to negatively charged molecules on the cell surface, including lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria and teichoic acids in Gram-positive bacteria. drugbank.com There is also evidence that gentamicin has a secondary binding site on the 23S rRNA of the large ribosomal subunit, which may interfere with ribosome recycling. creative-diagnostics.com

Cellular Pathway Modulation in in vitro Microbial Models

The primary role of Gentamicin X2 is as a precursor in the biosynthesis of the more potent C-group gentamicins. researchgate.net Consequently, its direct antibacterial activity is significantly lower than that of the final products. In cell-free translation assays, Gentamicin X2 was found to be a poor inhibitor of the bacterial ribosome compared to other gentamicin components like C1a and C2. uzh.ch

This reduced ribosomal activity translates to weak whole-cell antibacterial efficacy. Studies testing the minimum inhibitory concentrations (MICs) of various gentamicin intermediates against several bacterial strains found that Gentamicin X2 possesses only weak activity against susceptible strains of S. aureus and E. coli and is largely inactive against other tested bacteria, including Pseudomonas aeruginosa. acs.org This suggests that in a microbial context, its primary effect is not significant pathway modulation leading to bactericidal activity, but rather its potential conversion into more active antibiotic forms. Research on its ability to modulate other specific cellular pathways within microbial models is limited, with a greater focus placed on its potential therapeutic use in eukaryotic systems for premature stop codon readthrough. researchgate.net

Interactive Table 2: Antibacterial Activity of Gentamicin X2

Bacterial StrainResult of Activity Assay
Staphylococcus aureus (susceptible)Weak Activity
Escherichia coli (susceptible)Weak Activity
Enterococcus faecalisInactive
Pseudomonas aeruginosaInactive
Data summarized from a 2023 study on the antibacterial activity of gentamicin congeners. uzh.chacs.org

Mechanisms of Antimicrobial Resistance to Gentamicin X2 Sulfate and Counter Strategies

Enzymatic Inactivation Mechanisms

The most prevalent mechanism of acquired resistance to aminoglycosides is the enzymatic modification of the drug by a group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs). nih.govasm.org These enzymes, often encoded by genes on mobile genetic elements like plasmids and transposons, can rapidly disseminate among bacterial populations. asm.org

Aminoglycoside-Modifying Enzymes (AMEs) Targeting Gentamicin (B1671437) X2 Sulfate (B86663)

AMEs are broadly classified into three main families based on the type of chemical modification they catalyze:

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-coenzyme A to an amino group on the aminoglycoside molecule. mdpi.comnih.gov

Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. mdpi.comnih.gov

Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenylyl group from ATP to a hydroxyl group. mdpi.comnih.gov

Gentamicin X2, a minor component of the gentamicin complex, possesses a 6'-hydroxyl group, making it theoretically susceptible to modification by certain APHs and ANTs. acs.orgnih.gov The presence of these enzymes chemically alters the structure of Gentamicin X2, which in turn reduces its binding affinity for the bacterial ribosome, the primary target of aminoglycoside action. mednexus.orgresearchgate.net

Biochemical Characterization of AME Substrate Specificity

The substrate specificity of AMEs is a critical determinant of the resistance profile of a bacterial strain. Different AMEs exhibit varying efficiencies in modifying different aminoglycosides. For instance, the ANT(2″)-Ia enzyme is known to modify gentamicin, among other aminoglycosides. mdpi.commdpi.com Similarly, certain AAC enzymes can confer resistance to gentamicin. mdpi.com

Studies have shown that even minor structural differences between gentamicin components can significantly impact their susceptibility to AMEs. The major components of the gentamicin C complex are generally more resistant to certain AMEs compared to minor components like gentamicin X2, due to the absence of specific hydroxyl groups that are targets for enzymatic modification. researchgate.net The enzymatic modification of Gentamicin X2 by gentamicin adenylyltransferase and 3-N-acetyltransferase has been demonstrated to inactivate the antibiotic, allowing for the growth of otherwise susceptible bacteria. nih.gov

Table 1: Aminoglycoside-Modifying Enzymes and their Action on Gentamicin

Enzyme ClassModifying ActionTarget Site on GentamicinReference
Acetyltransferases (AAC)AcetylationAmino groups mdpi.com
Phosphotransferases (APH)PhosphorylationHydroxyl groups mdpi.com
Nucleotidyltransferases (ANT)AdenylylationHydroxyl groups mdpi.comnih.gov

Ribosomal Target Site Mutations and Alterations

Alterations in the bacterial ribosome, the site of action for aminoglycosides, represent another significant mechanism of resistance. nih.govpatsnap.com These changes prevent or reduce the binding of Gentamicin X2 sulfate, thereby diminishing its inhibitory effect on protein synthesis. creative-diagnostics.com

Analysis of 16S rRNA Gene Mutations Conferring Resistance

Gentamicin and other aminoglycosides bind to the A-site of the 16S rRNA within the 30S ribosomal subunit. creative-diagnostics.comnih.gov Mutations in the gene encoding 16S rRNA (the rrs gene) can alter the structure of this binding site, leading to decreased affinity for the antibiotic. creative-diagnostics.com While point mutations in the 16S rRNA are a known mechanism of resistance to some aminoglycosides like streptomycin (B1217042), a more clinically significant mechanism for broad aminoglycoside resistance is the post-transcriptional modification of the 16S rRNA by methyltransferase enzymes. nih.gov These 16S rRNA methyltransferases (16S-RMTases) can confer high-level resistance to a wide range of aminoglycosides. asm.org

Structural Consequences of Ribosomal Protein Modifications

In addition to mutations in the 16S rRNA, modifications or mutations in ribosomal proteins can also contribute to aminoglycoside resistance. For example, mutations in the rpsL gene, which encodes the S12 ribosomal protein, can lead to streptomycin resistance. creative-diagnostics.comnih.gov These protein alterations can indirectly affect the conformation of the 16S rRNA binding pocket, thereby reducing the binding efficiency of aminoglycosides like Gentamicin X2.

Efflux Pump Systems and Permeability Barriers

Reduced intracellular accumulation of this compound due to decreased uptake or active efflux is another important resistance strategy employed by bacteria. asm.orgnih.gov

Bacteria can possess efflux pumps, which are membrane-spanning protein complexes that actively transport antibiotics out of the cell, preventing them from reaching their ribosomal target. mdpi.com The MexXY-OprM efflux pump in Pseudomonas aeruginosa is a well-characterized example that contributes to aminoglycoside resistance. mdpi.com

Furthermore, alterations in the bacterial cell envelope can decrease its permeability to aminoglycosides. This can involve changes in the composition of the outer membrane in Gram-negative bacteria, which can hinder the initial uptake of the positively charged aminoglycoside molecules. asm.org This mechanism often results in a moderate level of resistance to all aminoglycosides. asm.org

Identification and Characterization of Efflux Transporters

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. d-nb.infoacs.org This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and exerting its effect. nih.gov Several families of efflux pumps contribute to multidrug resistance (MDR) in Gram-negative bacteria, including the Resistance-Nodulation-Cell Division (RND), Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR), and ATP-binding cassette (ABC) transporters. acs.orgmdpi.com

While specific studies focusing exclusively on the efflux of this compound are limited, the broader understanding of aminoglycoside efflux provides valuable insights. The AcrAB-TolC efflux system in Escherichia coli is a well-characterized RND-type pump known to export various drugs. acs.org Research has shown that different efflux pump genes are distributed among clinical isolates of multidrug-resistant bacteria, correlating with their resistance profiles. acs.org

Identifying and characterizing the specific transporters responsible for this compound efflux would involve several key steps:

Gene Deletion Studies: Creating knockout mutants for specific efflux pump genes and comparing their susceptibility to this compound with the wild-type strain.

Expression Analysis: Quantifying the expression levels of efflux pump genes in the presence of sub-inhibitory concentrations of this compound.

In Vitro Transport Assays: Using purified and reconstituted efflux pumps in artificial membrane systems to directly measure the transport of this compound.

Table 1: Major Efflux Pump Families in Gram-Negative Bacteria and Their Relevance to Aminoglycoside Resistance

Efflux Pump FamilyKey CharacteristicsKnown Aminoglycoside SubstratesPotential Role in this compound Resistance
Resistance-Nodulation-Cell Division (RND)Tripartite systems spanning the inner and outer membranes. acs.org Known for broad substrate specificity. acs.orgGentamicin, Tobramycin mdpi.comHigh likelihood of involvement due to the family's broad substrate range.
Major Facilitator Superfamily (MFS)Single-polypeptide secondary transporters. mdpi.comSome aminoglycosides, though less common than RND.Possible, but likely a secondary contributor compared to RND pumps.
Small Multidrug Resistance (SMR)Smallest known transporters, function as homodimers. researchgate.netPrimarily quaternary ammonium (B1175870) compounds, limited evidence for aminoglycosides. researchgate.netUnlikely to be a primary mechanism.
ATP-Binding Cassette (ABC)Utilize ATP hydrolysis to power transport. mdpi.comSome aminoglycosides are transported by specific ABC transporters. nih.govsigmaaldrich.comPossible, depending on the specific ABC transporter present in the bacterial strain.

Modulation of Outer Membrane Permeability in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria serves as a formidable barrier, restricting the entry of many antibiotics, including aminoglycosides. nih.govmdpi.com This membrane is composed of a lipid bilayer with embedded proteins, most notably porins, which form water-filled channels allowing the passage of small hydrophilic molecules. mdpi.commdpi.com

Bacteria can modulate the permeability of their outer membrane to reduce antibiotic uptake through several mechanisms:

Downregulation or Loss of Porins: A reduction in the number of porin channels, or the complete loss of specific porins, can significantly decrease the influx of antibiotics like gentamicin. mdpi.commdpi.com For instance, mutations in genes encoding major porins like OmpF and OmpC in E. coli have been linked to reduced susceptibility to various antibiotics. mdpi.com

Modification of Lipopolysaccharide (LPS): The LPS component of the outer membrane plays a crucial role in maintaining membrane integrity and interacting with cationic molecules like aminoglycosides. gardp.org Alterations to the LPS structure can reduce the initial binding of gentamicin to the cell surface, a key step in its uptake. nih.gov

Investigating the role of outer membrane permeability in resistance to this compound would involve comparing the outer membrane protein profiles and LPS structures of susceptible and resistant strains. Techniques like SDS-PAGE for protein analysis and specialized assays for LPS characterization would be instrumental.

Adaptive Resistance Strategies in Microbial Populations

Beyond specific genetic mutations, bacteria can employ adaptive strategies to survive in the presence of antibiotics. nih.gov These strategies often involve changes in the collective behavior and physiological state of the bacterial population.

Biofilm Formation and Matrix-Mediated Protection

Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which includes polysaccharides, proteins, and extracellular DNA (eDNA). creative-diagnostics.comfrontiersin.org This matrix acts as a physical barrier, preventing antibiotics from reaching the cells within the biofilm. creative-diagnostics.comupc.edu

Several factors contribute to the protective nature of biofilms against gentamicin:

Reduced Antibiotic Penetration: The dense EPS matrix can bind to and sequester antibiotic molecules, limiting their diffusion into the deeper layers of the biofilm. mdpi.com

Altered Microenvironment: The interior of a biofilm often has gradients of nutrients, oxygen, and pH. frontiersin.org These conditions can lead to slower bacterial growth and metabolic activity, rendering antibiotics that target active cellular processes, like protein synthesis, less effective. creative-diagnostics.com

Gene Expression Changes: Bacteria within a biofilm can exhibit altered gene expression profiles, leading to the upregulation of resistance mechanisms like efflux pumps.

Studies have shown that even gentamicin-loaded bone cements can be colonized by Staphylococcus aureus biofilms, highlighting the challenge of treating biofilm-associated infections. nih.gov The presence of sub-inhibitory concentrations of gentamicin has even been shown to increase biofilm formation in some strains of Pseudomonas aeruginosa. biorxiv.org

Persister Cell Formation and Stress Response Mechanisms

Within a bacterial population, a small subpopulation of dormant, metabolically inactive cells known as persister cells can survive high concentrations of antibiotics. creative-diagnostics.comfrontiersin.org These cells are not genetically resistant but are tolerant due to their dormant state. nih.gov Once the antibiotic pressure is removed, persister cells can resume growth and repopulate, leading to recurrent infections. creative-diagnostics.com

The formation of persister cells is often linked to bacterial stress responses:

Toxin-Antitoxin (TA) Modules: The activation of certain toxins can inhibit essential cellular processes like translation, leading to a dormant state. nih.gov

Stringent Response: This response, mediated by the alarmone (p)ppGpp, is triggered by nutrient limitation and other stresses, leading to a global downregulation of cellular activity.

DNA Damage Response (SOS Response): DNA damage can activate repair mechanisms and induce a state of dormancy, contributing to persister formation. nih.gov

Research has shown that disrupting pathways involved in motility and amino acid synthesis can decrease the formation of gentamicin-tolerant persisters in E. coli. nih.gov Conversely, the inactivation of certain operons, like the msaABCR operon in S. aureus, can lead to increased cellular energy and reduced persister formation against aminoglycosides. usm.edu

Development of Resistance-Circumventing Strategies (Preclinical Focus)

Overcoming bacterial resistance to gentamicin requires innovative approaches that can either restore its efficacy or bypass the resistance mechanisms altogether.

Synergistic Combinations with Modulators of Resistance Pathways

Combining gentamicin with other compounds that can modulate resistance pathways is a promising strategy. nih.gov These modulators can act on various targets:

Efflux Pump Inhibitors (EPIs): These molecules can block the activity of efflux pumps, thereby increasing the intracellular concentration of gentamicin. mdpi.com Polyphenols, for example, have been shown to inhibit bacterial efflux pumps. mdpi.com

Outer Membrane Permeabilizers: Agents that disrupt the integrity of the outer membrane can enhance the uptake of gentamicin. nih.gov For instance, combining gentamicin with certain β-lactam antibiotics can lead to synergistic effects, as the β-lactam can damage the cell wall and facilitate the entry of the aminoglycoside. frontiersin.org

Inhibitors of Aminoglycoside-Modifying Enzymes (AMEs): While not directly related to the mechanisms discussed above, combining gentamicin with inhibitors of AMEs, which enzymatically inactivate the antibiotic, is another key strategy to overcome a major form of resistance. mdpi.comnih.gov

Table 2: Preclinical Synergistic Combinations with Gentamicin

Synergistic AgentMechanism of ActionTarget Organism(s)Observed Effect
β-Lactam antibiotics (e.g., Cefepime)Inhibit cell wall synthesis, potentially increasing outer membrane permeability. mdpi.comP. aeruginosa mdpi.comSynergistic effects against biofilms. mdpi.com
FosfomycinInhibits an early step in cell wall biosynthesis. mdpi.comE. coli mdpi.comSynergistic effects against both planktonic cells and biofilms, even in gentamicin-resistant strains. mdpi.com
Polyphenols (e.g., Vitexin, Epigallocatechin gallate)Inhibit efflux pumps and/or disrupt the bacterial cell wall. frontiersin.orgmdpi.comscience.govP. aeruginosa, E. coli, S. aureus frontiersin.orgscience.govEnhanced antibacterial and antibiofilm activity of gentamicin. frontiersin.orgscience.gov
VancomycinInhibits cell wall synthesis in Gram-positive bacteria. mdpi.comS. aureus (including MRSA) mdpi.comSynergistic antibiofilm activity. mdpi.com
20-HydroxyecdysoneProposed to destabilize the plasma membrane. jmb.or.krMRSA jmb.or.krSynergistic inhibition of MRSA growth. jmb.or.kr

Design of Analogs Resistant to Enzymatic Inactivation

The primary mechanism of acquired resistance to aminoglycosides, including this compound, is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes, broadly classified as aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), alter the structure of the antibiotic, thereby preventing its binding to the bacterial ribosome. nih.gov A key strategy to combat this resistance is the rational design and synthesis of this compound analogs that are poor substrates for these inactivating enzymes.

Research has focused on modifying the specific sites on the gentamicin molecule that are targeted by AMEs. The most prevalent AMEs often target the 6'-amino group and the 3'-hydroxyl group of the aminoglycoside structure. mdpi.comacs.org Therefore, the design of effective analogs frequently involves chemical alterations at these positions to create molecules that can evade enzymatic inactivation while retaining potent antibacterial activity.

One of the most significant families of AMEs are the aminoglycoside 6'-N-acetyltransferases (AAC(6') enzymes), which catalyze the transfer of an acetyl group to the 6'-amino group of the purpurosamine ring (ring I) of gentamicin. mdpi.comidexx.dk This modification is a major cause of clinical resistance. To counter this, analogs have been developed with modifications at or near the 6'-position. For example, methylation at the N-6' position, as seen in gentamicin C2b, can confer resistance to some AAC(6') enzymes. mdpi.com Chemoenzymatic approaches have also been employed, using transaminase enzymes to create a C-6' aldehyde, which can then be selectively modified through reductive amination to introduce various substituents, leading to novel analogs with activity against resistant strains. rsc.org

Another critical target for AMEs is the 3'-hydroxyl group, which is susceptible to phosphorylation by aminoglycoside phosphotransferases (APH(3') enzymes). researchgate.net To prevent this mode of inactivation, analogs of Gentamicin X2 have been synthesized with modifications at the 3'-position. These include the creation of 3'-deoxy and 3'-O-methyl derivatives of Gentamicin X2. researchgate.net By removing or blocking the hydroxyl group, these analogs are designed to be resistant to APH(3')-mediated inactivation.

Furthermore, modifications at other positions, such as the N-1 and N-3" amino groups, have been explored to create broad-spectrum analogs resistant to multiple AMEs. acs.orgrsc.org For instance, the introduction of a guanidino group at the N-3" position of gentamicin has been shown to yield derivatives that maintain activity against strains expressing several AMEs, including AAC(6')-Ib, APH(2"), and ANT(6').

The effectiveness of these strategies is evaluated by determining the minimum inhibitory concentrations (MICs) of the novel analogs against bacterial strains known to produce specific AMEs. A lower MIC value indicates greater potency of the antibiotic. The data below illustrates the antibacterial activity of Gentamicin X2 and related congeners against E. coli strains expressing specific gentamicin-inactivating enzymes.

Table 1: Antibacterial Activity (MIC, µg/mL) of Gentamicin Congeners Against Resistant E. coli Strains

CompoundE. coli (Control)E. coli expressing AAC(3)-IIE. coli expressing AAC(6')-Ib
Gentamicin C10.5>128>128
Gentamicin C1a0.5>1281
Gentamicin C20.5>128>128
Gentamicin C2a0.25>128>128
Gentamicin C2b1>1282
Gentamicin B11>1282
Gentamicin X24>1288
Data sourced from Vasella, A., et al. (2023). ACS Chemical Biology. idexx.dk

The data clearly shows that while all tested gentamicin congeners lose activity against the strain expressing AAC(3)-II, there are significant differences in their susceptibility to AAC(6')-Ib. idexx.dk Notably, analogs like Gentamicin C1a and C2b, which possess specific methylation patterns on ring I, retain a higher degree of activity against the AAC(6')-Ib expressing strain compared to other congeners like Gentamicin C1, C2, and C2a. idexx.dk Gentamicin X2 shows moderate activity against this resistant strain. idexx.dk These findings underscore the importance of the substitution pattern on ring I for overcoming enzymatic inactivation by 6'-N-acetyltransferases and guide the ongoing design of new, more resilient aminoglycoside antibiotics. idexx.dk

Preclinical Pharmacological and Pharmacodynamic Investigations Non Human Models

Preclinical Pharmacokinetic Modeling and Disposition in Animal Models

The pharmacokinetics of Gentamicin (B1671437) have been characterized in a range of animal species, revealing consistent patterns of poor oral absorption, distribution primarily into the extracellular fluid, and elimination via the kidneys. inchem.orgfao.org

Studies across multiple species confirm that Gentamicin, as a polar molecule, is poorly absorbed from the gastrointestinal tract. inchem.org Consequently, parenteral administration is required to achieve systemic concentrations. Following intramuscular or subcutaneous injection, absorption is generally good, with peak blood levels observed within 30 to 90 minutes in several species. inchem.org

Distribution is largely confined to the extracellular space, with a characteristically low volume of distribution. litfl.comcamelsandcamelids.com There is minimal penetration into the central nervous system and ocular tissues. litfl.comratguide.com However, Gentamicin does accumulate significantly in the renal cortex and the inner ear. inchem.orgratguide.com Plasma protein binding is reported to be low, generally less than 20%. inchem.org

Elimination occurs almost exclusively through renal excretion via glomerular filtration, with the drug being excreted in its unchanged form. fao.orglitfl.comratguide.com In an early study, a beagle dog given a single intravenous dose of radiolabeled Gentamicin excreted about 70% of the dose in urine within 24 hours. inchem.org The elimination half-life varies by species but is relatively short in animals with normal renal function. litfl.com For instance, in channel catfish, the elimination half-life after intravenous administration was found to be 20.9 hours. vin.com In camels, the elimination half-life after a single intramuscular injection was 5.24 hours. camelsandcamelids.com Studies in alpacas showed that systemic clearance was significantly greater in young-adult animals compared to aged ones, leading to lower drug exposure in the younger group. nih.gov

Animal ModelRouteElimination Half-life (t½β)Volume of Distribution (Vd)Systemic Clearance (CL)Bioavailability (F)Citation(s)
Beagle Dog IV~2.5 hours (terminal)--- inchem.org
Camel IM5.24 h0.42 L/kg0.95 mL/min/kg75.56% camelsandcamelids.com
Channel Catfish IV20.9 h0.116 L/kg0.065 L/kg/min- vin.com
Channel Catfish IM---~87% vin.com
Young Alpaca IV--95.5 mL/hr/kg- nih.gov
Aged Alpaca IV--75.6 mL/hr/kg- nih.gov

Computational modeling is a valuable tool for understanding and predicting the pharmacokinetic (PK) behavior of Gentamicin. Physiologically-based pharmacokinetic (PBPK) models have been developed to simulate Gentamicin concentrations in various populations. frontiersin.orgfrontiersin.org These models incorporate physiological parameters (like organ volumes and blood flows) and drug-specific data to predict its absorption, distribution, metabolism, and excretion.

In preclinical research, pharmacokinetic models are often developed based on data from animal studies. For instance, data from pediatric patients has been used to build multi-compartment PK models, often a two-compartment model, to describe the distribution and elimination phases of the drug. mdpi.comresearchgate.net These models identify key covariates, such as body weight and renal function markers (e.g., creatinine), that influence drug clearance and volume of distribution. mdpi.com

Simulations derived from these models can predict concentration-time profiles under different dosing scenarios. frontiersin.org This allows for the exploration of how changes in dose or frequency might affect key pharmacokinetic parameters like the maximum concentration (Cmax) and trough concentration (Cmin), which are linked to the drug's efficacy and potential for toxicity. frontiersin.org Such models are instrumental in translating preclinical findings to clinical settings and optimizing dosing strategies. frontiersin.orgnih.gov

In Vitro and Ex Vivo Pharmacodynamic Modeling in Microbial Systems

The antibacterial action of Gentamicin is characterized by two key pharmacodynamic properties: concentration-dependent killing and a prolonged post-antibiotic effect. nih.govmhmedical.com

Gentamicin exhibits concentration-dependent bactericidal activity, meaning that higher concentrations of the antibiotic result in a more rapid and extensive killing of bacteria. litfl.comnih.govmhmedical.com This is a hallmark of the aminoglycoside class. The effectiveness is often correlated with the peak concentration achieved relative to the minimum inhibitory concentration (MIC) of the target pathogen (Cmax/MIC ratio). nih.gov

Another important feature is the post-antibiotic effect (PAE). litfl.comnih.gov The PAE is the suppression of bacterial growth that continues even after the serum concentration of the antibiotic has fallen below the MIC. mhmedical.comderangedphysiology.com For aminoglycosides, the PAE is also concentration-dependent; higher peak drug concentrations lead to a longer duration of the PAE. nih.govmhmedical.com This property supports the use of extended-interval dosing regimens, as the PAE continues to inhibit bacterial regrowth long after the drug concentration has declined. litfl.com

Time-kill curve analysis is an in vitro method used to assess the bactericidal activity of an antibiotic over time. researchgate.netnih.gov In these studies, bacteria are exposed to various concentrations of the antibiotic, often expressed as multiples of the MIC, and the number of viable bacteria (colony-forming units, or CFU/mL) is measured at different time points. researchgate.netresearchgate.net These analyses graphically demonstrate the rate and extent of bacterial killing and can confirm concentration-dependent effects. nih.govresearchgate.net

OrganismGentamicin ComponentMIC (μg/mL)Citation(s)
Escherichia coli ATCC 25922 Mixture1 nih.gov
Escherichia coli ATCC 25922 C11 nih.gov
Escherichia coli ATCC 25922 C1a1 nih.gov
Escherichia coli ATCC 25922 C2/C2a1 nih.gov
Pseudomonas aeruginosa ATCC 27853 Mixture2 nih.gov
Pseudomonas aeruginosa ATCC 27853 C12 nih.gov
Pseudomonas aeruginosa ATCC 27853 C1a2 nih.gov
Pseudomonas aeruginosa ATCC 27853 C2/C2a2 nih.gov
Acinetobacter baumannii (Wild-Type) Mixture2 nih.gov
Acinetobacter baumannii (Wild-Type) C1a0.5 nih.gov

Biotransformation Pathways and Metabolite Profiling in Non-Human Systems

Extensive research in non-human systems has demonstrated that Gentamicin undergoes negligible metabolism. inchem.orgdrugbank.com Pharmacokinetic studies in various animal models, including dogs and rats, have shown that the drug is eliminated from the body almost entirely as the unchanged parent compound. inchem.orgratguide.com Comparisons of Gentamicin levels in serum using radioassay, radioimmunoassay, and microbiological assays have yielded similar results, which further suggests a lack of significant biotransformation. inchem.org The polar nature and high aqueous solubility of Gentamicin limit its ability to cross cellular membranes to access metabolic enzymes within cells. inchem.org Therefore, biotransformation pathways and metabolite profiling are generally considered not applicable to Gentamicin, as it is not a substrate for major drug-metabolizing enzyme systems and is excreted intact. fao.orglitfl.com

Advanced In Vitro and Organoid Models for Mechanistic Preclinical Studies

The preclinical evaluation of therapeutic compounds has been significantly enhanced by the development of advanced in vitro models, including three-dimensional (3D) cell cultures and organoids. These systems more accurately recapitulate the complex cellular interactions and microenvironments of human tissues compared to traditional two-dimensional (2D) cell cultures, offering a more predictive platform for mechanistic and toxicological studies. While comprehensive research utilizing these sophisticated models for Gentamicin X2 sulfate (B86663) is still emerging, existing data from conventional cell cultures, coupled with broader studies on gentamicin in advanced models, provides a foundational understanding and highlights future research directions.

Mechanistic Insights from Cellular Models

Gentamicin X2, a minor component of the gentamicin complex, has been identified as a particularly potent agent for inducing the readthrough of premature stop codons, a mechanism with therapeutic potential for a variety of genetic disorders. nih.gov Initial preclinical investigations in cellular models have focused on quantifying this readthrough efficacy and assessing its cytotoxic profile.

A key study demonstrated that Gentamicin X2 possesses a superior safety-to-readthrough ratio when compared to the complete gentamicin complex and other aminoglycosides like G418. nih.gov This suggests that Gentamicin X2 may offer a wider therapeutic window. The potency of Gentamicin X2 in these assays underscores the importance of isolating and studying individual components of complex antibiotic mixtures.

Comparative Readthrough Activity and Cytotoxicity of Gentamicin Components in 2D Cell Culture
CompoundRelative Readthrough PotencyRelative CytotoxicitySafety/Readthrough Ratio
Gentamicin ComplexBaselineBaselineStandard
Gentamicin X2Most PotentReducedSuperior
G418HighHighLower
NB124ModerateModerateComparable to Gentamicin Complex

This table provides a qualitative summary based on findings that identified Gentamicin X2 as the most potent readthrough component with a superior safety profile in cellular assays. nih.gov

Application of Organoid Models in Aminoglycoside Research

The use of organoids, which are self-organizing 3D structures derived from stem cells that mimic the architecture and function of native organs, is becoming increasingly crucial in preclinical drug development. For aminoglycosides like gentamicin, which are known for their potential nephrotoxicity, kidney organoids offer an invaluable tool for mechanistic studies.

Research utilizing human induced pluripotent stem cell (iPSC)-derived renal organoids has successfully modeled gentamicin-induced toxicity. nih.gov These organoids express key proteins involved in drug uptake in the kidney, such as megalin and cubulin, which are essential for the endocytosis of gentamicin into proximal tubule cells. nih.gov This allows for a more physiologically relevant assessment of nephrotoxic effects than what can be achieved in simple 2D cultures.

Studies with these models have shown that kidney organoids can predict drug-induced toxicity and can be used to investigate the cellular stress pathways activated by compounds like gentamicin. nih.gov While these studies have focused on the broader gentamicin compound, they establish a clear precedent and a methodological framework for the specific evaluation of Gentamicin X2 sulfate in these advanced systems.

Potential Applications of Advanced In Vitro Models for this compound Research
Model TypePotential Mechanistic InsightsKey Advantages
Kidney OrganoidsElucidation of specific nephrotoxic pathways; assessment of megalin and cubulin-mediated uptake.Mimics renal physiology and cellular heterogeneity.
Patient-Derived Organoids (from genetic diseases)Evaluation of readthrough efficacy in a patient-specific genetic context.Personalized medicine approach; higher clinical relevance.
Organ-on-a-ChipDynamic assessment of pharmacokinetics and pharmacodynamics; modeling of tissue-tissue interactions.Allows for fluid flow and mechanical cues, mimicking physiological conditions more closely.
Spheroids (e.g., tumoroids)Investigation of readthrough effects on nonsense mutations in cancer-related genes.Simpler than organoids, suitable for higher-throughput screening.

This table outlines the prospective applications of various advanced in vitro models for future mechanistic studies of this compound, based on the capabilities of these technologies demonstrated with other compounds.

Future preclinical research on this compound will likely leverage these advanced models to build a more comprehensive understanding of its mechanism of action and safety profile. The use of patient-derived organoids, in particular, holds the promise of evaluating the therapeutic efficacy of Gentamicin X2 in the context of specific nonsense mutations, paving the way for personalized medicine applications.

Structure Activity Relationship Sar Studies and Computational Approaches

Systematic Elucidation of Structural Determinants for Activity

The biological activity of gentamicin (B1671437) X2 and related aminoglycosides is intricately linked to their three-dimensional structure and the specific arrangement of functional groups. These structural features govern the molecule's ability to bind to its primary target, the aminoacyl-tRNA site (A-site) within the bacterial 16S ribosomal RNA, thereby inhibiting protein synthesis. nih.govpnas.org

Gentamicin is a 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycoside, and its antibacterial potency is highly dependent on the substituents on its three rings, particularly Ring I (the purpurosamine ring). embopress.org Gentamicin X2 is a minor component of the gentamicin complex and serves as a biosynthetic precursor to other gentamicin C components. nih.govacs.org Its structure is distinguished by the presence of a hydroxyl (-OH) group at the C-6' position. acs.org

Comparative studies with other gentamicin congeners reveal the critical role of the substituent at the 6'-position. The presence of a basic nitrogen at the 6'-position, as seen in most other gentamicins, is significantly more important for potent antibacterial activity than a nitrogen at the 2'-position. nih.gov Consequently, gentamicin X2, with its 6'-hydroxyl group, demonstrates poor inhibition of the bacterial ribosome compared to its C-series counterparts which possess a 6'-amino group. nih.govacs.org

However, this structural difference also confers a distinct activity profile. Gentamicin X2 has been identified as a potent molecule for inducing the readthrough of premature stop codons, an activity that is of therapeutic interest for certain genetic disorders. plos.orgnih.gov

The effects of various substitutions on the purpurosamine ring (Ring I) are summarized below:

6'-Position : The substitution at this position is a primary determinant of activity. The 6'-amino group found in the gentamicin C series is crucial for high-affinity binding to the ribosomal A-site and potent antibacterial action. embopress.org In contrast, the 6'-hydroxyl group of gentamicin X2 results in significantly lower antibacterial potency. nih.gov

N-6' Methylation : In congeners with a 6'-amino group, methylation of this nitrogen can reduce activity. For instance, gentamicins C1 and C2b, which are methylated on N-6', are the least active among the C-series compounds, likely due to steric hindrance that disrupts a key hydrogen bond with adenine (B156593) 1408 in the ribosomal binding pocket. acs.org

3' and 4' Positions : The lack of hydroxyl groups at the 3' and 4' positions of Ring I is a characteristic feature of the gentamicin family, distinguishing them from other aminoglycosides like paromomycin. embopress.org

Table 1: Comparison of Gentamicin Congeners - Structure at 6' Position and Ribosomal Inhibition
CompoundStructure at C-6'Relative Antibacterial ActivityReference
Gentamicin X2-CH(OH)-CH3Low nih.govacs.org
Gentamicin C1a-CH(NH2)-HHigh embopress.orgacs.org
Gentamicin C2-C(CH3)(NH2)-H (S-configuration)High acs.org
Gentamicin C2a-C(CH3)(NH2)-H (R-configuration)High acs.org
Gentamicin C1-CH(NHCH3)-HModerate/Low acs.org
Gentamicin B1-CH(NH2)-H (with 2'-OH)Moderate nih.gov

The precise three-dimensional arrangement of atoms (stereochemistry) in gentamicin X2 and its derivatives is crucial for their interaction with the ribosomal target. Even subtle changes in stereochemistry can lead to dramatic losses in biological activity.

A compelling example is the synthetic compound 5'-epi-gentamicin C1a. This molecule differs from the highly active gentamicin C1a only in the stereochemical configuration at the C-5' position. This single change provokes an inversion in the conformation of Ring I, resulting in a molecule that fits poorly into the drug-binding pocket of the ribosome. nih.govacs.org Consequently, 5'-epi-gentamicin C1a is approximately forty-fold less active than its natural counterpart, underscoring the stringent stereochemical requirements for effective ribosomal binding. nih.govacs.org

Another illustration of stereochemistry's role is the difference between gentamicin C2 and C2a, which are epimers, differing only in the configuration of the methyl group at the C-6' position. nih.govacs.org While this specific difference has a less dramatic impact on antibacterial activity than the C-5' epimerization, it does influence the binding affinity and activity against different ribosomal targets, highlighting the nuanced effects of stereochemistry. acs.org Studies on neamine, a core component of many aminoglycosides, have also shown that while the molecule's enantiomer (mirror image) can still bind to the ribosome, its functional activity is significantly lower, further establishing the importance of the natural stereochemical configuration for biological function. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods provide powerful tools for investigating the interactions of gentamicin X2 sulfate (B86663) at an atomic level, rationalizing observed SAR data, and guiding the design of new derivatives.

Molecular modeling, docking, and dynamics simulations have been instrumental in visualizing how aminoglycosides bind to the A-site of the 16S rRNA. Studies on gentamicin C1a, a close structural analog of gentamicin X2, have provided a detailed model for this interaction. embopress.org The molecule binds within the major groove of the A-site RNA, with Rings I and II playing a primary role in directing specific drug-RNA interactions. nih.govembopress.org The 4,6-disubstituted linkage between Rings II and III, a hallmark of the gentamicin and kanamycin (B1662678) classes, positions Ring III to make distinct contacts with conserved base pairs, differing from the interactions of 4,5-disubstituted aminoglycosides. embopress.orgnih.gov

For gentamicin X2, docking simulations would predict that the core scaffold binds in a manner similar to gentamicin C1a. However, the 6'-hydroxyl group would form a different pattern of hydrogen bonds with the RNA compared to the 6'-amino group of other gentamicins. This altered interaction pattern is the likely structural basis for its reduced antibacterial activity.

Molecular dynamics (MD) simulations build upon these static docking poses to explore the dynamic behavior of the drug-ribosome complex over time. msu.ruresearchgate.net MD studies have revealed that aminoglycoside binding is not merely a static event but actively alters the conformational dynamics of the ribosome. nih.gov Gentamicin has been shown to disrupt the natural rotation of the ribosomal subunits and lock transfer RNAs (tRNAs) into a specific conformation, which contributes to the inhibition of protein synthesis and misreading of the genetic code. nih.gov These simulations can help explain the functional consequences of the specific structural features of gentamicin X2.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov While specific QSAR models exclusively for gentamicin X2 derivatives are not widely published, the principles can be readily applied using the extensive SAR data available for the broader gentamicin family.

A QSAR model for gentamicin derivatives would involve calculating a set of numerical descriptors for each molecule. These descriptors can quantify various physicochemical properties, such as:

Steric properties : Molecular volume, surface area, and specific substituent sizes (e.g., van der Waals radius of the 6'-substituent).

Electronic properties : Partial charges on atoms, dipole moment, and the electron-donating or -withdrawing nature of substituents.

Hydrophobicity : The logarithm of the partition coefficient (logP), which describes the molecule's affinity for lipid versus aqueous environments.

Topological indices : Descriptors that encode information about the connectivity and branching of the molecular structure.

These descriptors would then be used in a statistical model to create an equation that predicts the biological activity (e.g., inhibitory concentration) based on the structural features. Such a model could quantify the negative impact of a hydroxyl group at the 6'-position (as in gentamicin X2) versus the positive impact of an amino group, and further refine the optimal size and electronic properties for substituents at this and other positions.

In Silico Screening for Novel Gentamicin X2 Sulfate Derivatives

In silico (or virtual) screening is a computational approach to identify promising new drug candidates from large chemical libraries without the need for initial laboratory synthesis and testing. nih.gov This method leverages the structural knowledge of the biological target—in this case, the ribosomal A-site.

Starting with the structure of gentamicin X2, an in silico screening campaign could be designed to discover novel derivatives with enhanced or modified activities. The process would typically involve:

Library Design : A virtual library of compounds would be created by computationally modifying the gentamicin X2 scaffold. This could involve replacing the 6'-hydroxyl group with a wide variety of other functional groups or altering other positions on the molecule.

Molecular Docking : Each compound in the virtual library would be docked into the three-dimensional structure of the ribosomal A-site. The docking software calculates a score for each compound based on how well it fits into the binding site and the favorable interactions (e.g., hydrogen bonds, electrostatic interactions) it forms.

Filtering and Selection : Compounds are ranked based on their docking scores and other criteria (e.g., drug-like properties). The top-ranking virtual "hits" are then selected for chemical synthesis and subsequent in vitro biological testing.

This approach allows for the rapid exploration of a vast chemical space to prioritize the synthesis of derivatives most likely to succeed. For instance, an in silico screen could identify novel substituents for the 6' position of gentamicin X2 that might enhance its premature stop codon readthrough activity while maintaining low antibacterial potency, potentially leading to a more specialized therapeutic agent.

Spectroscopic and Conformational Analysis for SAR Correlation

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of gentamicin components, offering detailed information about the atomic arrangement and conformational preferences of the molecule in solution. While comprehensive ¹H and ¹³C NMR data for many major and minor components of the gentamicin complex have been published, specific and detailed spectral assignments for Gentamicin X2 remain less commonly reported in readily accessible literature. However, foundational studies by Holzgrabe, Deubner, Schollmayer, and Wienen have provided extensive NMR analysis of numerous gentamicin constituents, which serves as a crucial reference for the structural verification of Gentamicin X2. researchgate.netresearchgate.netvedomostincesmp.runih.gov

Conformational analysis of related gentamicin compounds using NMR has revealed that the inclusion of different substituents on the purpurosamine ring (ring I) influences the rotational preferences around the exocyclic side chain bond. researchgate.net For instance, NMR spectroscopic studies on gentamicins C2 and C2a have been used to determine their predominant side chain conformations in aqueous solution. researchgate.net Such analyses are vital for understanding how the specific substitution pattern of Gentamicin X2, particularly the 6'-hydroxyl group, dictates its three-dimensional shape and, consequently, its binding affinity to ribosomal RNA. The orientation of this hydroxyl group is considered a key factor in the structure-activity relationship (SAR) of Gentamicin X2, particularly concerning its notable activity in promoting the readthrough of premature stop codons.

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational properties of chiral molecules like aminoglycosides. However, there is a notable lack of specific studies in the available scientific literature that employ CD spectroscopy for the conformational analysis of this compound. While CD spectroscopy has been widely used to study the conformational changes in larger biomolecules like proteins and nucleic acids upon binding to aminoglycosides, its application to directly probe the conformation of Gentamicin X2 itself is not well-documented. nih.govscispace.comnih.gov Future CD spectroscopic studies could provide valuable data on the solution conformation of Gentamicin X2 and how it might differ from other gentamicin components, further elucidating its unique biological activity profile.

Table 1: Representative NMR Spectroscopic Data for Gentamicin Components

Component Ring Proton/Carbon Chemical Shift (ppm) Coupling Constant (Hz)
Gentamicin C1IH-1'~5.7-5.8J = 3.6
IH-2'~3.5J = 12.3-12.8, 3.6-4.3
IC-6' (CH₃)~1.3 (¹H), ~10.1 (¹³C)J = 6.9
Gentamicin C2IH-1'~5.7-5.8J = 3.6
IH-2'~3.5J = 12.3-12.8, 3.6-4.3
IC-6' (CH₃)~1.3 (¹H), ~12.7 (¹³C)J = 6.9
Gentamicin C2aIH-1'~5.7-5.8J = 3.6
IH-2'~3.5J = 12.3-12.8, 3.6-4.3
IC-6' (CH₃)~1.3 (¹H), ~14.4 (¹³C)J = 6.8

Note: The data presented are approximate values for related gentamicin components and are intended to be representative. Specific data for this compound requires further dedicated analysis.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is an indispensable tool for the confirmation of the chemical structure of gentamicin components and for the identification of impurities in gentamicin sulfate preparations. nih.govnih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition of the molecule. researchgate.net

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation, as it provides information about the fragmentation patterns of the parent ion. The fragmentation of aminoglycosides in MS/MS typically involves the cleavage of the glycosidic bonds, resulting in characteristic fragment ions that correspond to the individual sugar rings and the 2-deoxystreptamine core.

For Gentamicin X2, which has a protonated molecule [M+H]⁺ at an m/z of 483, its MS/MS spectrum can be compared with those of its isomers, such as gentamicin B, to distinguish between them. icm.edu.pl The specific fragmentation pattern of Gentamicin X2 provides a unique fingerprint that confirms its identity and allows for its differentiation from other closely related gentamicin components. Studies on the fragmentation of various gentamicin impurities have helped to establish general fragmentation pathways for this class of compounds, aiding in the structural confirmation of minor components like Gentamicin X2. nih.govnih.gov

Table 2: Key Mass Spectrometry Data for Gentamicin X2

Parameter Value
Protonated Molecule [M+H]⁺ (m/z)483
Key Fragment Ions (m/z)160, 163

Note: The fragment ions listed are indicative of the purpurosamine and garosamine (B1245194) moieties, respectively, and are crucial for the structural confirmation of Gentamicin X2.

Advanced Analytical Methodologies for Research on Gentamicin X2 Sulfate

High-Resolution Chromatographic and Spectrometric Techniques

The analysis of gentamicin (B1671437) components is challenging due to their high polarity, lack of a UV-absorbing chromophore, and non-volatile nature. waters.cominnovareacademics.inresearchgate.net High-resolution chromatography coupled with mass spectrometry provides the necessary selectivity and sensitivity to overcome these obstacles.

Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone technique for the analysis of the gentamicin complex. lcms.czcreative-diagnostics.com It offers unparalleled capability in separating the major components (C1, C1a, C2, C2a, C2b) from numerous minor ones, including Gentamicin X2, and providing definitive structural information. waters.comlcms.czresearchgate.net

Researchers utilize ion-pairing reversed-phase liquid chromatography (IP-RPLC) to achieve high-performance separation of gentamicin congeners. pragolab.czthermofisher.com This approach employs volatile perfluorinated carboxylic acids, such as trifluoroacetic acid (TFA), as ion-pairing agents in the mobile phase. researchgate.netpragolab.cz The TFA pairs with the multiple positive charges on the aminoglycoside molecules, increasing their retention on nonpolar stationary phases like C18 columns and enabling their separation. pragolab.czthermofisher.com The concentration of the ion-pairing agent significantly influences retention time and resolution. pragolab.cz

Mass spectrometry is the detection method of choice for aminoglycosides because of its high sensitivity and ability to identify compounds without a chromophore. waters.comlcms.cz Following chromatographic separation, the eluting components are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and analyzed. researchgate.net Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the protonated parent molecules and analyzing the resulting product ions, which creates a specific fingerprint for each component. researchgate.netresearchgate.net This allows for the confident identification of known components like Gentamicin X2 and the characterization of unknown impurities or degradation products. researchgate.net

Table 1: Typical LC-MS/MS Parameters for Gentamicin Analysis

Parameter Description Common Implementation Source(s)
Chromatography Mode Reversed-Phase Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) pragolab.cz, thermofisher.com
Stationary Phase Column C18 or other specialized columns for aminoglycosides pragolab.cz, thermofisher.com, researchgate.net
Mobile Phase Eluent Aqueous solution with an ion-pairing agent pragolab.cz, researchgate.net
Ion-Pairing Agent Trifluoroacetic acid (TFA) pragolab.cz, researchgate.net, thermofisher.com
Detection Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) researchgate.net, researchgate.net
Analyzer Quadrupole, Ion Trap, or Time-of-Flight (TOF) waters.com, frontiersin.org, researchgate.net

Direct analysis of Gentamicin X2 sulfate (B86663) by gas chromatography (GC) is generally not feasible due to the compound's hydrophilic, non-volatile, and thermally unstable nature. innovareacademics.inoup.com However, GC coupled with mass spectrometry (GC-MS) can be employed for the analysis of aminoglycosides after a chemical derivatization step. innovareacademics.inresearchgate.net This process converts the non-volatile antibiotic into a more volatile and heat-stable compound suitable for GC analysis. innovareacademics.in

The derivatization process typically involves reacting the hydroxyl and amino functional groups of the aminoglycoside with a silylating agent, such as trimethylsilyl (B98337) diethylamine (B46881) (TMSDEA), to form trimethylsilyl (TMS) derivatives. innovareacademics.in These derivatives are significantly more volatile and can be separated on a GC column. innovareacademics.inoup.com Following separation, the mass spectrometer detects and identifies the derivatized compounds. While powerful, this method requires additional sample preparation steps, and the derivatizing agents can be sensitive and unstable. innovareacademics.in GC-MS is a powerful tool for identifying various volatile organic compounds (VOCs) and metabolites from biological samples, but its application to Gentamicin X2 sulfate itself is indirect and relies on chemical modification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of gentamicin components and their derivatives, providing detailed information about the connectivity and stereochemistry of these complex molecules. researchgate.netvedomostincesmp.ru

The structural similarity among gentamicin congeners makes their individual characterization difficult. researchgate.net One-dimensional ¹H and ¹³C NMR spectra are often crowded and overlapping. vedomostincesmp.ru To overcome this, researchers employ multi-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.netfrontiersin.org

These experiments allow for the complete and unambiguous assignment of all proton and carbon signals in the molecule. researchgate.net

COSY experiments identify protons that are coupled to each other, helping to trace the proton networks within each sugar ring. researchgate.net

HSQC correlates directly bonded proton and carbon atoms. researchgate.netfrontiersin.org

HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds), which is critical for establishing the linkages between the different rings (purpurosamine, 2-deoxystreptamine (B1221613), and garosamine) of the gentamicin structure. researchgate.netfrontiersin.org

Through the combined use of these techniques, the precise structures of minor components like Gentamicin X2 and newly synthesized derivatives can be confirmed. nih.govfrontiersin.org

Ligand-observed NMR methods are powerful for studying the interactions between a small molecule (ligand), such as Gentamicin X2, and a larger macromolecular target, like a protein or RNA, without needing to label the macromolecule. nih.govnih.govresearchgate.net These techniques monitor the NMR signals of the ligand itself to detect binding.

One such study investigated the binding of a gentamicin mixture to the megalin receptor. nih.gov By titrating the receptor protein into a solution of gentamicin and observing the changes in the ¹H,¹⁵N HSQC spectra, researchers could map the binding site and determine the binding affinity. nih.gov Changes in the chemical shifts of the ligand upon addition of the protein indicate that binding is occurring. nih.gov Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are also used. researchgate.net In STD NMR, saturation of the protein's resonances is transferred to bound ligands, allowing for the identification of binding fragments. researchgate.net These methods are invaluable for understanding the molecular basis of a compound's biological activity and for the structure-based design of new derivatives. nih.govnih.gov

Capillary Electrophoresis and Ion Chromatography for Charge-Based Separations

Capillary electrophoresis and ion chromatography are powerful analytical techniques that separate molecules based on their charge-to-size ratio, making them well-suited for the analysis of highly charged aminoglycosides like this compound. researchgate.netresearchgate.net

Capillary Electrophoresis (CE) separates ions in a narrow capillary under the influence of a strong electric field. unl.edu For gentamicin analysis, CE offers high resolution and rapid analysis times. researchgate.netnih.gov Because gentamicins lack a native chromophore for direct UV detection, a pre-capillary derivatization step is often performed. nih.gov Reagents like 1,2-phthalic dicarboxaldehyde (OPA) can be used to create a thioisoindole derivative that is detectable by UV absorbance. nih.gov Baseline separation of the major gentamicin components, as well as sisomicin (B1680986) and other minor components, has been achieved using a borate (B1201080) buffer. nih.govnih.gov Affinity capillary electrophoresis (ACE) is a variation that incorporates a binding agent into the buffer to study specific biomolecular interactions. unl.edu

Ion Chromatography (IC) , specifically ion-exchange chromatography, is another effective method for separating the components of the gentamicin complex. thermofisher.comgoogle.com In this technique, a stationary phase consisting of an ion-exchange resin is used. epa.gov For the positively charged gentamicin molecules, a cation-exchange resin like CM-Sephadex can be employed. epa.gov The separation is achieved by eluting the bound components with a buffer, and detection can be performed using techniques like Pulsed Amperometric Detection (PAD), which is highly sensitive for compounds without chromophores. thermofisher.com

Table 2: Compound Names Mentioned in Article

Compound Name
Gentamicin A
Gentamicin A2
Gentamicin B
Gentamicin B1
Gentamicin C1
Gentamicin C1a
Gentamicin C2
Gentamicin C2a
Gentamicin C2b (Sagamicin)
This compound
Garamine (B8066852)
Garosamine (B1245194)
Purpurosamine
Sisomicin
2-deoxystreptamine
Trifluoroacetic acid (TFA)

Development of Robust Bioanalytical Methods for Research Matrices (Non-Human)

The quantitative and qualitative analysis of this compound in non-human biological and environmental matrices presents significant analytical challenges. These challenges stem from the compound's high polarity, lack of a strong UV-absorbing chromophore, and its presence in a complex mixture of structurally similar aminoglycosides. dcu.ieinnovareacademics.in Consequently, robust bioanalytical methods are imperative for accurate research in areas such as pharmacokinetics, residue analysis in food-producing animals, and environmental monitoring. The primary analytical technique employed is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which offers the necessary selectivity and sensitivity for detecting and quantifying Gentamicin X2 and its related components at low concentrations. dcu.ienih.govresearchtrend.net

Method development typically involves a multi-step process encompassing efficient sample extraction and cleanup, optimized chromatographic separation, and sensitive mass spectrometric detection. Solid-Phase Extraction (SPE) is a widely adopted technique for sample preparation, effectively isolating aminoglycosides from complex matrices like animal tissues (liver, kidney, muscle) and environmental samples (water, soil). dcu.ienih.govnih.gov Various SPE sorbents, including weak and strong cation-exchange cartridges, have been successfully utilized to achieve high recovery rates and minimize matrix effects. nih.govnih.gov

Chromatographic separation is commonly achieved using reversed-phase columns, often with the addition of ion-pairing reagents to the mobile phase to improve the retention and peak shape of the highly polar gentamicin components. innovareacademics.innih.gov However, to mitigate ion source contamination in the mass spectrometer, methods using alkaline mobile phases with specialized columns (e.g., C8 or porous graphitic carbon) have been developed to avoid the use of non-volatile ion-pairing agents. nih.govresearchgate.net

Detection by tandem mass spectrometry, typically with an electrospray ionization (ESI) source, provides high selectivity and sensitivity, allowing for the differentiation of Gentamicin X2 from other gentamicin components based on their specific precursor-to-product ion transitions. nih.govnih.govresearchgate.net Method validation is performed according to international guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the analytical data. nih.govd-nb.info

Table 1: Performance of a Validated LC-MS/MS Method for Gentamicin Component Analysis in Goat Tissues

Parameter Meat Liver Kidney Adipose Tissue
LOD (ng/g) 5 10 10 10
LOQ (ng/g) 25 50 30 30
Recovery (%) 88-106 88-106 88-106 88-106
Calibration Range (µg/L) 10-1000 10-1000 10-1000 10-1000

Data sourced from a study on the determination of four main gentamicin components in various goat tissues. nih.gov

Table 2: Bioanalytical Method Parameters for Gentamicin Analysis in Swine and Calf Tissues

Parameter Swine and Calf Tissues (Muscle, Fat, Liver, Kidney)
Analytical Technique HPLC-ESI-MS/MS
Sample Preparation Liquid extraction followed by solid-phase extraction on a weak cation-exchange column.
Internal Standard Tobramycin
Limit of Quantification (ng/g) 25.0
Limit of Detection (ng/g) 0.5 - 2.5

This method was validated according to EC requirements for residue analysis in edible tissues. nih.gov

Application of Isotope Labeling in Mechanistic Analytical Research

Isotope labeling is a powerful tool in the mechanistic study of complex biochemical pathways, and it has been instrumental in elucidating the biosynthesis of the gentamicin antibiotic complex, where Gentamicin X2 is a key precursor. researchgate.netresearchgate.net In this context, specific atoms within a molecule are replaced with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H). These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished and traced using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. umd.edu

In the study of this compound, isotope labeling serves several critical research functions. By feeding isotopically labeled precursors to the gentamicin-producing microorganism, Micromonospora purpurea, researchers can trace the metabolic fate of these precursors and map their incorporation into the final gentamicin molecules. This approach has been fundamental in confirming that Gentamicin X2 is a crucial branch-point intermediate in the biosynthetic pathway, leading to the formation of the various components of the gentamicin C complex. researchgate.netresearchgate.net

Furthermore, isotopically labeled Gentamicin X2 can be used as an internal standard in quantitative bioanalytical methods. The co-elution of the labeled standard with the unlabeled analyte allows for precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. This is particularly valuable when analyzing complex non-human matrices where significant signal suppression or enhancement can occur.

Mechanistic studies also employ isotope labeling to investigate enzyme function. For instance, by using stereospecifically labeled substrates, researchers have been able to probe the mechanisms of enzymes involved in the gentamicin biosynthetic pathway, such as the methyltransferases that act on Gentamicin X2. researchgate.net These studies provide detailed insights into the stereochemistry and catalytic action of these enzymes, which is crucial for understanding and potentially manipulating the production of specific gentamicin components.

Table 3: Applications of Isotope Labeling in this compound Research

Application Description Analytical Technique(s)
Biosynthetic Pathway Elucidation Tracing the incorporation of labeled precursors into Gentamicin X2 and subsequent gentamicin components to map the metabolic pathway. Mass Spectrometry, NMR Spectroscopy
Quantitative Bioanalysis Use of isotopically labeled Gentamicin X2 as an internal standard to improve the accuracy and precision of quantification in complex matrices. LC-MS/MS
Enzyme Mechanism Studies Investigating the stereochemistry and catalytic mechanisms of enzymes that modify Gentamicin X2 by using labeled substrates. Mass Spectrometry, NMR Spectroscopy

This table summarizes the key applications of isotope labeling in the research of this compound and its role in the broader context of gentamicin biosynthesis.

Environmental Fate and Ecological Impact Studies Non Therapeutic Context

Persistence and Degradation Pathways in Environmental Compartments.tocris.com

Metabolite Identification in Environmental Samples.tocris.com

During the degradation of gentamicin (B1671437), several byproducts can be formed. In forced degradation studies, the major degradants of gentamicin sulfate (B86663) have been identified as the known gentamines C1, C1a, and C2. researchgate.netnih.gov One study also identified sisomicin (B1680986) as a degradation product, which itself has antibacterial activity. researchgate.net These byproducts are also known to be part of the metabolic process of the producing microorganism, Micromonospora purpurea. researchgate.net The presence of these metabolites in environmental samples would indicate the ongoing degradation of the parent gentamicin compounds.

Adsorption, Leaching, and Transport in Soil and Aquatic Systems.tocris.com

The mobility and bioavailability of Gentamicin X2 sulfate in the environment are significantly influenced by its interaction with soil and sediment particles. Studies have shown that gentamicin is strongly adsorbed onto soil particles. nih.govresearchgate.net This high level of adsorption significantly reduces its bioavailability in the soil environment. nih.gov In one study, even at high concentrations of up to 1 mg/g of soil, gentamicin was almost completely adsorbed, with the bioavailable fraction being below the quantification limit of the analytical method used. nih.govresearchgate.net

This strong adsorption to soil particles, particularly clay particles, limits its leaching potential into aquatic systems. researchgate.netmdpi.com The persistence of antibiotics like gentamicin in soils is also dependent on their uptake by organic particles. mdpi.com The process of leaching is influenced by various factors including soil type, pH, and the presence of organic matter. wur.nlresearchgate.netcopernicus.org The movement of cations like those in the gentamicin molecule is affected by the soil's cation exchange capacity. researchgate.netsrce.hr While specific leaching data for this compound is limited, the strong adsorption characteristics of the parent compound suggest a low potential for significant transport into groundwater.

Effects on Non-Target Microbial Communities in Ecological Models.tocris.com

Selection Pressure for Antimicrobial Resistance in Environmental Reservoirs.tocris.com

A significant concern with the environmental presence of antibiotics is the potential for selecting and promoting the spread of antimicrobial resistance (AMR). nih.gov Environmental reservoirs, such as soil and water, harbor a diverse collection of antibiotic resistance genes (ARGs), collectively known as the resistome. 129.15.40frontiersin.org The introduction of antibiotics can exert a selective pressure, favoring the growth of resistant bacteria and the transfer of ARGs. nih.govfrontiersin.org

In the case of gentamicin, studies have investigated its potential to induce changes in the soil resistome. nih.govresearchgate.net One study found that even at high concentrations, gentamicin did not cause a significant increase in the abundance of the AAC(6') aminoglycoside acetyltransferase family of resistance genes in soil microcosms. nih.govresearchgate.net This was attributed to the strong adsorption of gentamicin, which limited its bioavailability and thus the selective pressure it could exert. nih.gov

However, it is crucial to recognize that the dynamics of AMR are complex. 129.15.40 The presence of even low concentrations of antibiotics can contribute to the selection and dissemination of resistance over time. fao.org Furthermore, the co-location of different ARGs on mobile genetic elements means that selection for resistance to one antibiotic can co-select for resistance to others. nih.gov Therefore, the long-term impact of this compound on the environmental resistome requires ongoing monitoring and research. researchgate.net

Interactive Data Table: Gentamicin Degradation and Soil Interaction

ParameterFindingReference(s)
Biodegradation Optimal temperature for degradation by a bacterial consortium is 35-40°C. nih.gov
Degradation efficiency increases with pH from 4 to 8. nih.gov
Degradation Products Major degradants include gentamines C1, C1a, and C2. researchgate.netnih.gov
Sisomicin identified as a degradation byproduct. researchgate.net
Soil Adsorption Strongly adsorbed to soil particles, limiting bioavailability. nih.govresearchgate.net
Adsorption to clay particles can inhibit bacterial enrichment. researchgate.netmdpi.com
Impact on Soil Microbiome High concentrations (up to 1 mg/g) did not cause significant changes in soil microcosms due to strong adsorption. nih.govresearchgate.net
Impact on Soil Resistome High concentrations did not significantly increase the abundance of tested gentamicin-resistance genes in soil microcosms. nih.govresearchgate.net

Future Research Directions and Emerging Technologies in Gentamicin X2 Sulfate Research

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of "omics" technologies is set to revolutionize our understanding of Gentamicin (B1671437) X2 sulfate (B86663), from its biosynthesis to its mechanism of action. These high-throughput methods allow for a holistic view of the biological processes involved. frontiersin.org

Systems Biology Approaches to Biosynthesis and Mechanism of Action

Systems biology offers a powerful framework for integrating genomic, proteomic, and metabolomic data to create comprehensive models of Gentamicin X2 sulfate's production and activity. The biosynthetic pathway of gentamicin is complex, involving numerous enzymatic steps. mdpi.combiorxiv.org Gentamicin X2 is a crucial intermediate in the synthesis of the various components of the gentamicin C complex. mdpi.combiorxiv.orgjst.go.jp

Recent proteomic analyses of Micromonospora echinospora, the gentamicin-producing bacterium, have shed light on the regulation of this pathway. For instance, studies have shown that the addition of certain salts, like calcium chloride, can significantly alter the expression of key enzymes. mdpi.com Specifically, the enzyme GenK, a C6' methyltransferase that converts gentamicin X2 to G418, was found to be downregulated in the presence of CaCl2, potentially redirecting the biosynthetic flux. mdpi.com Understanding these regulatory networks at a systems level is crucial for engineering strains that can overproduce specific desired components like Gentamicin X2. mdpi.com

Furthermore, proteomics is a valuable tool for elucidating the mechanism of action of aminoglycosides. frontiersin.org By analyzing changes in the bacterial proteome in response to gentamicin treatment, researchers can identify not only the primary ribosomal target but also downstream effects and potential resistance mechanisms. frontiersin.orgfrontiersin.org For example, studies on E. coli have shown that exposure to gentamicin leads to the upregulation of certain ribosomal proteins, suggesting a compensatory response to the inhibition of protein synthesis. frontiersin.org Metabolomic studies can complement this by revealing metabolic shifts that occur in bacteria upon antibiotic exposure, potentially identifying new targets for synergistic therapies. frontiersin.org

High-Throughput Screening for Novel Modulators

High-throughput screening (HTS) is a key technology for discovering novel molecules that can modulate the activity of this compound. creative-diagnostics.com This is particularly relevant for its emerging application in premature termination codon (PTC) readthrough therapy. nih.gov HTS assays can rapidly screen large chemical libraries to identify compounds that either enhance the readthrough efficacy of Gentamicin X2 or act synergistically with it. ujms.netujms.net This approach could lead to the development of combination therapies that are more potent and have fewer side effects. mdpi.com

For instance, a screen of chemical libraries identified compounds that, while having moderate readthrough activity on their own, showed significant synergy with other readthrough agents. ujms.netujms.net This highlights the potential of HTS to uncover novel pharmacological combinations.

Application of Nanotechnology and Advanced Material Science for Research Tools

Nanotechnology and advanced material science are providing innovative tools to overcome some of the long-standing challenges in gentamicin research, such as its poor cellular penetration. mdpi.com

Nanoparticle-Mediated Delivery for In Vitro and In Vivo (Non-Human) Studies

Encapsulating this compound in nanoparticles offers a promising strategy to enhance its delivery and efficacy in research settings. nih.gov Various polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972), have been investigated for gentamicin delivery. mdpi.comnih.gov These nanoparticles can protect the drug from degradation, facilitate its entry into cells, and allow for sustained release. mdpi.commdpi.com

The size of the nanoparticles is a critical factor, with particles under 100 nm being more prone to endocytosis, the process by which cells internalize materials. mdpi.com Research has shown that gentamicin-loaded chitosan nanoparticles can be more effective against intracellular bacteria compared to the free drug, likely due to enhanced cellular uptake and sustained release. mdpi.commdpi.com In vivo studies in animal models have also demonstrated the superior efficacy of gentamicin-loaded nanoparticles in treating infections. nih.gov

Nanoparticle TypePolymerKey Findings in Gentamicin Delivery (Non-Human Studies)Reference
Polymeric NanoparticlesPLGAPotential for controlled release, but challenges with encapsulation efficiency and requires further optimization for reproducible results. mdpi.comnih.gov
Polymeric NanoparticlesChitosanEnhanced antibacterial activity against intracellular bacteria and in biofilm models due to sustained release and improved cellular uptake. mdpi.commdpi.commdpi.com
Solid Lipid Nanoparticles (SLNs)LipidsDemonstrated enhanced antibacterial activity and reduced cytotoxicity in vitro, with superior bacterial clearance in vivo (mice). nih.gov
Mesoporous Organosilica Nanoparticles (MONs)SilicaEnabled glutathione-responsive release of gentamicin and silver, showing synergistic effects against antibiotic-resistant bacteria. frontiersin.orgdovepress.com

Development of Responsive Release Systems for Research Probes

Smart, stimuli-responsive release systems are being developed to deliver research probes, including potentially Gentamicin X2-based probes, with high spatial and temporal control. mdpi.com These systems are designed to release their cargo in response to specific triggers present in the microenvironment of interest, such as changes in pH or the presence of specific enzymes. mdpi.comsci-hub.se

For example, pH-responsive systems can be designed to release their payload in the acidic environment characteristic of infection sites or intracellular compartments like endosomes. mdpi.com Another approach involves using materials that are sensitive to glutathione (B108866) (GSH), a molecule that is often found in high concentrations within bacteria. frontiersin.org Nanoparticles containing disulfide bonds can be engineered to break apart and release their contents in the presence of GSH, allowing for targeted delivery to bacteria. frontiersin.org These advanced delivery systems are invaluable research tools for studying the pharmacokinetics and pharmacodynamics of Gentamicin X2 at a subcellular level.

Artificial Intelligence and Machine Learning in Aminoglycoside Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and design of new aminoglycosides, including analogs of Gentamicin X2. ijmm.ir These computational approaches can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. nih.gov

In the context of aminoglycoside research, AI and ML can be applied to:

Predict Antimicrobial Resistance: Machine learning models can be trained on genomic and proteomic data to predict the likelihood of resistance development to new aminoglycoside candidates. ijmm.ir

Optimize Drug Design: AI can be used to design novel aminoglycoside structures with improved efficacy and reduced toxicity. By learning the structure-activity relationships of existing compounds, these models can propose new molecules with desired properties.

Analyze Fermentation Data: In the production of gentamicin, AI can be used to analyze complex fermentation data to optimize yield and control the composition of the final product. nih.gov

The integration of AI and ML with high-throughput screening and omics technologies creates a powerful feedback loop for drug discovery, where computational predictions can be rapidly tested in the lab, and the experimental results can be used to refine the computational models. ijmm.ir

Predictive Modeling for SAR and ADME (Non-Human)

The development of robust predictive models for Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) is a critical step in optimizing the therapeutic potential of Gentamicin X2. While extensive SAR databases exist for aminoglycosides, specific computational models for Gentamicin X2 are an emerging area of research. researchgate.net

Future efforts in this domain will likely concentrate on:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to correlate the specific structural features of Gentamicin X2 with its high-potency premature termination codon (PTC) readthrough activity. mdpi.comfrontiersin.org These models can help in designing new derivatives with enhanced efficacy and selectivity.

ADME-Tox Modeling: Creating in silico models to predict the ADME and toxicity (ADME-Tox) profile of Gentamicin X2 and its analogs. A key focus will be on predicting nephrotoxicity and ototoxicity, the primary dose-limiting toxicities of aminoglycosides. ujms.netresearchgate.net Early predictive models could significantly reduce the reliance on animal testing in the initial stages of drug development.

Modeling ApproachResearch Focus for Gentamicin X2Potential Outcome
QSAR Elucidating the structural determinants for high-potency PTC readthrough.Design of novel analogs with improved readthrough efficiency.
ADME-Tox Predicting non-human nephrotoxicity and ototoxicity profiles.Early identification of safer drug candidates and reduced animal testing.

Data Mining for Novel Target Identification

Data mining presents an opportunity to uncover novel therapeutic applications for Gentamicin X2 beyond its established role as an antibiotic and a readthrough agent. By analyzing large biological datasets, researchers can identify new potential molecular targets for this compound.

Current computational methods can predict the primary targets of bioactive molecules based on their chemical structures. For Gentamicin X2, the known primary target is the small ribosomal subunit, which is consistent with its function as a protein synthesis inhibitor. biorxiv.orgfrontiersin.org

Future data mining strategies could involve:

Target Fishing: Employing computational target fishing methods to screen the structure of Gentamicin X2 against databases of known protein structures. frontiersin.org This could reveal unexpected interactions with other host or pathogen proteins.

Pathway Analysis: Analyzing transcriptomic and proteomic data from cells treated with Gentamicin X2 to identify perturbed cellular pathways. This may point towards novel mechanisms of action and therapeutic targets.

Advanced Preclinical Models for Mechanistic Investigations

To gain a deeper understanding of the mechanisms of action and toxicity of Gentamicin X2, researchers are moving towards more complex and physiologically relevant preclinical models. acs.org These advanced models offer significant advantages over traditional 2D cell cultures and can provide more accurate predictions of human responses.

Development of Complex 3D Cell Culture and Organ-on-a-Chip Systems

Three-dimensional (3D) cell culture and organ-on-a-chip (OOC) systems are at the forefront of preclinical drug testing. These models can recapitulate the complex microenvironment of human tissues and organs, offering a more realistic platform for studying drug efficacy and toxicity.

For Gentamicin X2 research, the applications of these systems include:

Nephrotoxicity Modeling: Utilizing kidney-on-a-chip models to study the specific mechanisms of Gentamicin X2-induced kidney damage. These models can incorporate fluid flow and interactions between different renal cell types, providing a more accurate picture of nephrotoxicity than animal models.

Ototoxicity Studies: Developing cochlea-on-a-chip models to investigate the ototoxic effects of Gentamicin X2. These microfluidic devices can model the unique environment of the inner ear and allow for high-throughput screening of potential otoprotective agents.

Disease-Specific Models: Creating 3D models of genetic diseases caused by nonsense mutations, such as cystic fibrosis or Duchenne muscular dystrophy, to test the readthrough efficacy of Gentamicin X2 in a more patient-relevant context. nih.govresearchgate.net

Advanced ModelApplication for Gentamicin X2 ResearchPotential Insights
Kidney-on-a-Chip Mechanistic studies of nephrotoxicity.Detailed understanding of cellular and molecular pathways of kidney injury.
Cochlea-on-a-Chip High-throughput screening for ototoxicity.Identification of derivatives with reduced inner ear toxicity.
3D Disease Models Efficacy testing for PTC readthrough.More accurate prediction of therapeutic benefit in genetic disorders.

Refinement of Animal Models for Specific Biological Questions

Animal models remain crucial for understanding the in vivo behavior of drugs. Research on Gentamicin X2 has utilized rodent models to demonstrate its superior safety and efficacy profile for PTC readthrough compared to other aminoglycosides like G418. nih.govujms.net

Future refinement of animal models for Gentamicin X2 research will focus on:

Humanized Models: Developing mice with "humanized" ribosomes to better predict the efficacy and off-target effects of Gentamicin X2 on human protein synthesis.

Disease-Specific Models: Utilizing and refining existing animal models of genetic diseases with nonsense mutations, such as the mdx mouse model for Duchenne muscular dystrophy, to optimize treatment strategies with Gentamicin X2. mdpi.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Improving PK/PD models in animals to better translate effective and safe exposure levels to human clinical trials. researchgate.net

Gene Editing Technologies (e.g., CRISPR-Cas) for Resistance Mechanism Studies

The rise of antibiotic resistance is a major global health threat. While Gentamicin X2 is primarily being explored for non-antibiotic applications, understanding potential resistance mechanisms is still important. Gene-editing technologies like CRISPR-Cas9 offer powerful tools for this purpose.

CRISPR-Cas systems can be used to:

Identify Resistance Genes: Perform genome-wide screens in bacteria to identify genes that, when knocked out, confer resistance to Gentamicin X2. frontiersin.org

Validate Resistance Mechanisms: Precisely edit known resistance genes to study their specific contribution to reduced susceptibility to Gentamicin X2. mdpi.comnih.gov

Reverse Resistance: In a therapeutic context, CRISPR-Cas systems could be designed to specifically target and destroy antibiotic resistance genes in pathogenic bacteria, potentially re-sensitizing them to aminoglycosides like Gentamicin X2. acs.orgdovepress.com

While specific CRISPR-based studies on Gentamicin X2 resistance are yet to be published, the general applicability of this technology holds significant promise for the broader field of aminoglycoside research.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Gentamicin X2 sulfate in complex mixtures?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with optimized sample preparation, mobile phase, and column selection. This approach allows precise identification of Gentamicin X2 and related impurities (e.g., Garamine, Gentamicin A3) through spectral data comparison and reference libraries. Ensure calibration with certified standards to validate quantification accuracy .
  • Example Data :

Related Substance DetectedRole in Gentamicin Sulfate
Gentamicin X2Target analyte
SisomicinStructural analog
Gentamicin B1Impurity

Q. What standardized methods are used to assess the antimicrobial susceptibility of this compound?

  • Methodological Answer : Employ the Kirby-Bauer disk diffusion method, which correlates zone-of-inhibition diameters with minimum inhibitory concentration (MIC) values. Use Mueller-Hinton agar adjusted to pH 7.2–7.4 and standardized inoculum density (e.g., 0.5 McFarland). Compare results against CLSI/EUCAST breakpoints for Gram-negative and Gram-positive bacteria .
  • Critical Factors : Temperature (35°C), agar depth (4 mm), and incubation time (16–18 hours) significantly affect reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values for this compound across studies?

  • Methodological Answer : Conduct meta-analyses that control for variables such as bacterial strain variability (e.g., E. coli vs. Pseudomonas aeruginosa), culture media composition, and methodological differences (e.g., broth microdilution vs. agar dilution). Cross-reference with structural analogs (e.g., Gentamicin C1a) to identify structure-activity relationships (SAR) influencing potency discrepancies .
  • Example MIC Data :

Bacterial StrainMIC Range (μg/mL)Source
Bacillus subtilis0.25–1.0
Staphylococcus aureus (MRSA)2.0–8.0
Klebsiella pneumoniae0.5–4.0

Q. What experimental strategies are effective for studying this compound's role in biosynthesis pathway engineering?

  • Methodological Answer : Use genetic knockout/overexpression models in Micromonospora spp. to analyze biosynthetic gene clusters (e.g., genK, genB). Combine LC-MS with isotopic labeling to trace metabolic flux and intermediate accumulation. Validate findings using NMR for structural elucidation of pathway derivatives .

Q. How do related substances in this compound formulations impact its bioactivity and toxicity profiles?

  • Methodological Answer : Perform comparative assays using HPLC-integrated pulsed amperometric detection (HPLC-IPAD) to quantify impurities (e.g., Gentamicin A3, C2). Assess cytotoxicity in eukaryotic cell lines (e.g., HEK293) via MTT assays, correlating purity levels with nephrotoxicity or ototoxicity thresholds. Purity ≥99% is recommended for in vitro studies to minimize confounding effects .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments using identical strains and conditions from conflicting studies.
  • Step 2 : Apply multivariate statistical analysis (e.g., ANOVA) to isolate variables (e.g., pH, temperature).
  • Step 3 : Validate results with orthogonal methods (e.g., isothermal microcalorimetry for MIC confirmation) .

Experimental Design Checklist

Define hypothesis (e.g., "Gentamicin X2 inhibits 30S ribosomal subunit assembly").

Select model organisms (e.g., E. coli ATCC 25922 for susceptibility testing).

Include controls (e.g., solvent-only, Gentamicin C1a as a comparator).

Pre-register protocols on platforms like Open Science Framework to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.